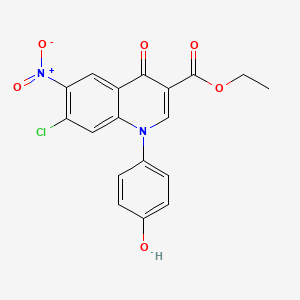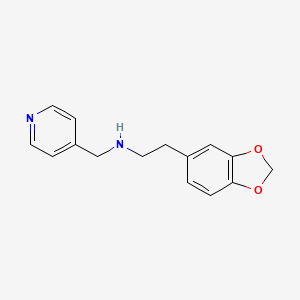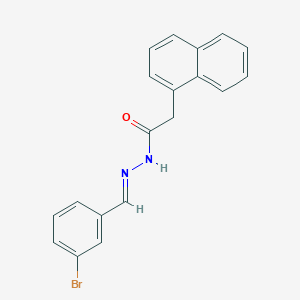![molecular formula C17H12N4O4 B3867358 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867358.png)
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Overview
Description
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as NFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFP belongs to the class of hydrazones and has shown promising results in various studies related to cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and infection. This compound has been found to inhibit the activity of MMP-9, a protein that plays a key role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide in lab experiments is its versatility. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a useful compound for studying various diseases. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of this compound can be time-consuming and requires specialized equipment, which can limit its availability for certain research groups.
Future Directions
There are several future directions for research on N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Another area of research is the optimization of the synthesis method for this compound. This could involve the development of more efficient catalysts or modifications to the reaction conditions to improve yield and purity. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which could inform the development of dosage and administration protocols for potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various studies related to cancer, inflammation, and infectious diseases. Despite its limitations, this compound has several advantages as a versatile and safe compound for lab experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its synthesis and administration methods.
Scientific Research Applications
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-microbial properties against a wide range of bacteria and fungi.
properties
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-17(15-6-1-2-9-18-15)20-19-11-14-7-8-16(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWVAKWXDSCJC-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3867278.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B3867286.png)
![N-allyl-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867293.png)

![5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3867315.png)

![2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867327.png)

![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![methyl 7-methyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3867349.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867353.png)
![2-furaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3867360.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]piperidine](/img/structure/B3867367.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)